N-Desethyl 3-Bromo Lidocaine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

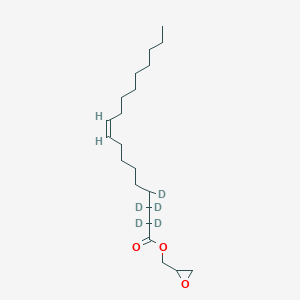

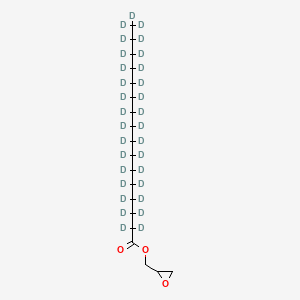

“N-Desethyl 3-Bromo Lidocaine” is an intermediate in the preparation of hydroxylated Lidocaine metabolites . It has a molecular formula of C12H17BrN2O and a molecular weight of 285.18 .

Molecular Structure Analysis

The molecular structure of “N-Desethyl 3-Bromo Lidocaine” is represented by the formula C12H17BrN2O . This indicates that the molecule is composed of 12 carbon atoms, 17 hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom.Scientific Research Applications

Intermediate for Hydroxylated Lidocaine Metabolites

N-Desethyl 3-Bromo Lidocaine: is primarily used as an intermediate in the synthesis of hydroxylated lidocaine metabolites . These metabolites are crucial for studying the pharmacokinetics and metabolic pathways of lidocaine, a common local anesthetic. The research into these metabolites can lead to the development of new anesthetic agents with improved efficacy and safety profiles.

Local Anesthesia Research

The compound serves as a model for the design and synthesis of new local anesthetics . By modifying the structure of lidocaine, researchers aim to create analogs with fewer side effects and enhanced anesthetic properties. This can significantly impact fields like dentistry, surgery, and pain management.

Transdermal Drug Delivery Systems

Studies have explored the use of lidocaine and its derivatives in developing dissolving microneedles for rapid and efficient local anesthesia . N-Desethyl 3-Bromo Lidocaine could be investigated for its potential in these systems, offering a minimally invasive and fast-acting alternative to traditional anesthetic delivery methods.

Anesthetic Effectiveness Testing

The compound can be used in the development of testing models to evaluate the effectiveness of new anesthetic agents. By understanding its interaction with sodium ion channels and nerve membranes, it can provide insights into the anesthetic mechanism of action .

Toxicity and Safety Studies

As a derivative of lidocaine, N-Desethyl 3-Bromo Lidocaine can be utilized in toxicity and safety studies. These studies are essential for ensuring that new anesthetic compounds meet clinical safety standards before they are approved for use in medical settings .

Mechanism of Action

Target of Action

N-Desethyl 3-Bromo Lidocaine is an intermediate in the preparation of hydroxylated Lidocaine metabolites . .

Biochemical Pathways

N-Desethyl 3-Bromo Lidocaine is involved in the preparation of hydroxylated Lidocaine metabolites

Result of Action

It’s likely that its effects are related to its role as an intermediate in the preparation of hydroxylated Lidocaine metabolites .

Action Environment

N-Desethyl 3-Bromo Lidocaine is a solid compound that is soluble in methanol, acetonitrile, chloroform, dichloromethane, and ethyl acetate . It should be stored at room temperature . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and solvent conditions.

properties

IUPAC Name |

N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O/c1-4-14-7-11(16)15-12-8(2)5-6-10(13)9(12)3/h5-6,14H,4,7H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYGWAJFVCUMKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC1=C(C=CC(=C1C)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desethyl 3-Bromo Lidocaine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[4-(hydroxymethyl)-2,3-dimethylcyclopentyl]-, [1R-(1alpha,2alpha,3beta,4alpha)]-](/img/no-structure.png)

![{1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B587321.png)

![2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B587322.png)

![Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate](/img/structure/B587326.png)

![1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine](/img/structure/B587328.png)

![rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine](/img/structure/B587329.png)

![2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B587331.png)

![rac-1-[2-(Cyano)phenyl]-3-piperidinol](/img/structure/B587335.png)